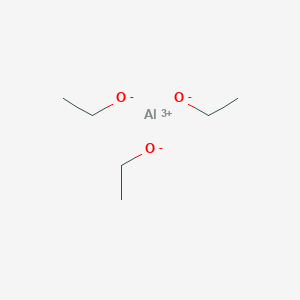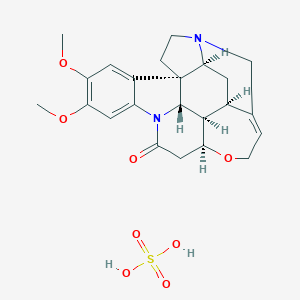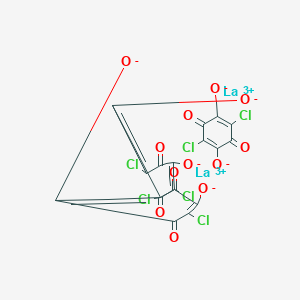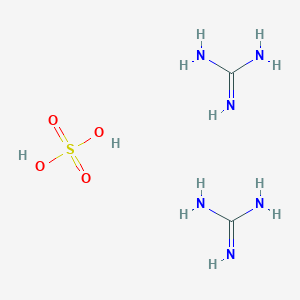
Ethanol, Aluminiumsalz
Übersicht
Beschreibung
Ethanol, aluminum salt, also known as aluminum triethoxide, is a compound formed by the reaction of aluminum and ethanol . It is an organoaluminum compound . The reaction is fairly slow at room temperature, particularly if the aluminum is anodized .
Synthesis Analysis
The reaction of aluminum and ethanol forms aluminum triethoxide . Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country . The study of ethanol synthesis and the catalytic transformation of ethanol to lighter olefins such as ethylene and propylene is presented in this review .
Molecular Structure Analysis
The molecular formula of Ethanol, aluminum salt is C6H15AlO3 . The InChI representation of the molecule is InChI=1S/3C2H5O.Al/c31-2-3;/h32H2,1H3;/q3*-1;+3 .
Chemical Reactions Analysis
The reaction of aluminum and ethanol forms aluminum triethoxide . In the presence of any moisture, it decomposes into aluminum hydroxide and ethanol . The reaction is fairly slow at room temperature, particularly if the aluminum is anodized .
Physical and Chemical Properties Analysis
The molecular weight of Ethanol, aluminum salt is 162.16 g/mol .
Wissenschaftliche Forschungsanwendungen
Hitzetoleranz bei Tomatenpflanzen
Hintergrund: Ethanol hat sich als vielversprechender Bereich in der landwirtschaftlichen Forschung herauskristallisiert. Frühere Studien zeigten, dass eine Vorbehandlung mit einer niedrigen Ethanolkonzentration die Toleranz gegenüber abiotischem Stress bei verschiedenen Pflanzen erhöht.
Anwendung: Bei Tomaten (Solanum lycopersicon L.) induziert eine Ethanolbehandlung eine Toleranz gegenüber Hitzestress. Sämlinge der Tomatensorte 'Micro-Tom' wurden mit einer Ethanollösung vorbehandelt und anschließend Hitzestress ausgesetzt. Die mit Ethanol vorbehandelten Pflanzen zeigten höhere Überlebensraten und eine höhere Fruchtzahl im Vergleich zu mit Wasser behandelten Kontrollpflanzen. Die Transkriptom-Analyse ergab unterschiedlich exprimierte Gene im Zusammenhang mit der Stressantwort in Sprossen, Wurzeln und reifen grünen Früchten von mit Ethanol vorbehandelten Pflanzen. Die Metabolom-Analyse zeigte veränderte Gehalte verschiedener Metabolite, einschließlich Zucker wie Trehalose, Saccharose, Glucose und Fructose. Dies deutet darauf hin, dass die durch Ethanol induzierte Hitzestoleranz bei Tomaten hauptsächlich auf die erhöhte Expression von stressbezogenen Genen zurückzuführen ist, die für Late Embryogenesis Abundant (LEA)-Proteine, Enzyme zur Beseitigung reaktiver Sauerstoffspezies (ROS) und aktivierte Glukoneogenese kodieren .
Ethanolbasierte Nanobrennstoff mit Aluminium (Al) und Nickelbeschichtetem Aluminium (Ni-Al)
Hintergrund: Nanobrennstoff ist ein spannender Forschungsbereich, der darauf abzielt, die Verbrennungseffizienz und -eigenschaften herkömmlicher Brennstoffe zu verbessern.
Anwendung: Forscher haben die Verbrennungseigenschaften von ethanolbasierten Nanobrennstoffen untersucht, die Aluminium (Al) und Nickelbeschichtetes Aluminium (Ni-Al)-Nanopartikel enthalten. Durch Variieren der Konzentrationen von Al und Ni-Al untersuchten sie, wie diese Nanobrennstoff das Verbrennungsverhalten, die thermophysikalischen Eigenschaften und die Gesamtleistung beeinflussen. Das Verständnis dieser Eigenschaften kann zu verbesserten Brennstoffrezepturen für verschiedene Anwendungen führen .
Minderung der Salinitäts-Toxizität in Sojabohnen durch Ethanolbehandlung
Hintergrund: Salinitätsstress wirkt sich negativ auf das Pflanzenwachstum und den Ertrag aus. Die Ethanolbehandlung wurde als mögliche Strategie zur Minderung der Salinitäts-Toxizität untersucht.
Anwendung: Bei Sojabohnen verstärkt eine Ethanolbehandlung physiologische und biochemische Reaktionen, um dem Salinitätsstress entgegenzuwirken. Forscher fanden heraus, dass mit Ethanol behandelte Sojabohnenpflanzen eine verbesserte Toleranz gegenüber Salinität zeigten. Dieser Effekt wurde in Bezug auf reduzierte oxidative Schäden, verstärkte antioxidative Enzymaktivität und eine bessere allgemeine Pflanzenstärke beobachtet. Die Ethanolbehandlung könnte ein wertvoller Ansatz sein, um die Widerstandsfähigkeit von Pflanzen in salzhaltigen Umgebungen zu verbessern .
Wirkmechanismus
Target of Action
The primary targets of ethanol and aluminum salts are different. Ethanol primarily targets the brain’s neurons, altering their membranes as well as their ion channels, enzymes, and receptors . It also binds to GABA, glycine, NMDA receptors and modulates their effects . On the other hand, aluminum salts, such as those used in vaccines, are known to boost the immune response .
Mode of Action
Ethanol interacts with its targets, primarily neurons, causing changes in their function . It is also metabolized by the hepatic enzyme alcohol dehydrogenase . Aluminum salts, when used as adjuvants in vaccines, enhance the immune response . They form a pro-inflammatory response by tissue-resident macrophages .
Biochemical Pathways
Ethanol is metabolized in the body through several biochemical pathways. The primary pathway involves its oxidation to acetaldehyde by alcohol dehydrogenase, and then further oxidation to acetic acid by aldehyde dehydrogenase . Aluminum salts, on the other hand, are involved in immune response pathways .
Pharmacokinetics
The pharmacokinetics of ethanol involves its absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized primarily in the liver and excreted through the lungs, kidneys, and skin . Information on the pharmacokinetics of aluminum salts is limited.
Result of Action
The action of ethanol results in changes in the central nervous system, leading to effects such as relaxation, decreased inhibition, and impaired motor function . Chronic use can lead to liver disease and other health problems . Aluminum salts, when used as adjuvants in vaccines, enhance the immune response, leading to better protection against the disease .
Action Environment
The action of ethanol and aluminum salts can be influenced by various environmental factors. For ethanol, factors such as the presence of food in the stomach can affect its absorption . For aluminum salts, the formulation of the vaccine and the presence of other adjuvants can influence their efficacy .
Biochemische Analyse
Biochemical Properties
Ethanol, aluminum salt, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of ethanol to acetaldehyde. This interaction is crucial for the metabolism of ethanol in the body . Additionally, ethanol, aluminum salt, can interact with aluminum-binding proteins, which can influence the stability and function of these proteins . These interactions highlight the compound’s role in modulating biochemical pathways and enzyme activities.
Cellular Effects
Ethanol, aluminum salt, has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, ethanol exposure has been shown to reduce mitochondrial membrane integrity, leading to increased reactive oxygen species (ROS) production and altered carbon metabolism in yeast cells . Furthermore, ethanol can increase membrane fluidity and disrupt protein positioning within membranes, impacting cellular homeostasis . These effects underscore the compound’s potential to modulate cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of ethanol, aluminum salt, involves several key interactions at the molecular level. Ethanol molecules can adsorb onto aluminum surfaces, with the hydroxyl group playing a crucial role in this process . This adsorption can lead to the decomposition of hydroxyl groups and the formation of aluminum triethoxide. Additionally, ethanol can interact with aluminum-containing adjuvants, enhancing antigen presentation and immune responses . These molecular interactions highlight the compound’s ability to influence biochemical pathways and immune functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethanol, aluminum salt, can change over time. The stability and degradation of the compound are influenced by various factors, including storage conditions and the presence of preservatives . For example, ethanol concentration in blood samples can decrease over time, especially when stored at room temperature . These temporal changes can impact the compound’s effectiveness and reliability in experimental settings.
Dosage Effects in Animal Models
The effects of ethanol, aluminum salt, vary with different dosages in animal models. At lower doses, the compound may have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. For instance, aluminum-induced neurotoxicity and cognitive impairment have been observed in animal models, with ethanol extracts showing potential protective effects . These findings highlight the importance of dosage considerations in evaluating the compound’s safety and efficacy.
Metabolic Pathways
Ethanol, aluminum salt, is involved in several metabolic pathways. Ethanol is primarily metabolized in the liver through the action of alcohol dehydrogenase and acetaldehyde dehydrogenase, leading to the formation of acetic acid . This metabolic pathway is crucial for the detoxification of ethanol in the body. Additionally, aluminum can interact with various metabolic enzymes, influencing metabolic flux and metabolite levels . These interactions underscore the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of ethanol, aluminum salt, within cells and tissues involve various transporters and binding proteins. Ethanol can diffuse freely across cellular membranes, while aluminum may require specific transporters for cellular uptake . The distribution of the compound can affect its localization and accumulation within different tissues, influencing its overall biological activity.
Subcellular Localization
Ethanol, aluminum salt, exhibits specific subcellular localization patterns that can affect its activity and function. For instance, ethanol can localize to cellular membranes, influencing membrane fluidity and protein interactions . Aluminum, on the other hand, can be compartmentalized within vacuoles or other organelles, affecting cellular homeostasis and metabolic processes . These localization patterns highlight the compound’s ability to modulate subcellular functions and biochemical pathways.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ethanol, aluminum salt can be achieved through the reaction of aluminum with ethanol in the presence of a catalyst.", "Starting Materials": [ "Aluminum", "Ethanol", "Catalyst (such as hydrochloric acid or sulfuric acid)" ], "Reaction": [ "Add the catalyst to a flask containing ethanol.", "Add small pieces of aluminum to the flask and stir the mixture.", "Heat the flask and continue stirring until the aluminum has completely dissolved.", "Filter the mixture to remove any impurities.", "Allow the mixture to cool and then evaporate the solvent to obtain the Ethanol, aluminum salt product." ] } | |
CAS-Nummer |
555-75-9 |
Molekularformel |
C2H6AlO |
Molekulargewicht |
73.05 g/mol |
IUPAC-Name |
aluminum;ethanolate |
InChI |
InChI=1S/C2H6O.Al/c1-2-3;/h3H,2H2,1H3; |
InChI-Schlüssel |
LIYILTXDOBZLIO-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].[Al+3] |
Kanonische SMILES |
CCO.[Al] |
Siedepunkt |
200 °C @ 6-8 mm Hg; 175-180 °C @ 3 mm Hg |
Color/Form |
Liquid Liquid, condenses to a solid |
Dichte |
1.142 @ 20 °C / 0 °C |
melting_point |
140 °C ... slowly solidifies to a whole white solid |
| 555-75-9 | |
Physikalische Beschreibung |
Colorless liquid; [Hawley] Slowly solidifies to white solid; Decomposes in water; [Merck Index] Insoluble in water, but slightly soluble in benzene and ether; [HSDB] Off-white powder; [MSDSonline] |
Piktogramme |
Flammable; Corrosive |
Haltbarkeit |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Löslichkeit |
Slightly sol in hot xylene, chlorobenzene, high boiling solvents INSOL IN ALCOHOL; SLIGHTLY SOL IN BENZENE, ETHER |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)


